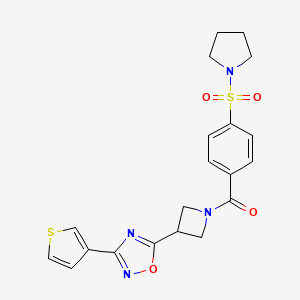

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound "(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a unique scaffold combining a pyrrolidine sulfonyl group, an azetidine ring, and a 1,2,4-oxadiazole moiety linked to a thiophene substituent. Its design likely leverages heterocyclic diversity for enhanced binding affinity or metabolic stability, common strategies in medicinal chemistry .

Properties

IUPAC Name |

(4-pyrrolidin-1-ylsulfonylphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c25-20(14-3-5-17(6-4-14)30(26,27)24-8-1-2-9-24)23-11-16(12-23)19-21-18(22-28-19)15-7-10-29-13-15/h3-7,10,13,16H,1-2,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIQGHSRTXOBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Thiophene-3-carboximidamide Hydrochloride

Thiophene-3-carbonitrile (5.0 g, 45.8 mmol) was treated with hydroxylamine hydrochloride (4.8 g, 68.7 mmol) in ethanol (50 mL) under reflux for 6 h. The precipitate was filtered and washed with cold ethanol to yield thiophene-3-carboximidamide hydrochloride (5.4 g, 85%).

Analytical Data :

Cyclization to 3-(Thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic Acid

The amidoxime (4.0 g, 23.5 mmol) was reacted with ethyl chlorooxoacetate (3.2 mL, 28.2 mmol) in pyridine (20 mL) at 0°C. After stirring for 12 h at room temperature, the mixture was poured into ice-water, acidified with HCl, and extracted with ethyl acetate. The organic layer was concentrated to give the oxadiazole carboxylic acid (3.8 g, 78%).

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 12 h |

| Yield | 78% |

Azetidine Ring Formation

The carboxylic acid (2.5 g, 12.1 mmol) was treated with thionyl chloride (10 mL) to generate the acyl chloride, which was subsequently reacted with N-Boc-azetidin-3-amine (2.0 g, 11.5 mmol) in dichloromethane (30 mL) using triethylamine (3.5 mL) as base. Deprotection with TFA yielded 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine (1.9 g, 72%).

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Chloride

Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid (5.0 g, 36.5 mmol) was sulfonylated with chlorosulfonic acid (8.7 mL, 109.5 mmol) at 0°C, followed by reaction with pyrrolidine (4.3 mL, 54.8 mmol) in THF. The product was isolated as 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (6.2 g, 68%).

Analytical Data :

Conversion to Acid Chloride

The benzoic acid (4.0 g, 14.3 mmol) was treated with oxalyl chloride (6.0 mL, 71.5 mmol) and catalytic DMF (0.1 mL) in dichloromethane (30 mL) to yield the acyl chloride (4.2 g, 95%).

Final Coupling Reaction

The azetidine intermediate (1.5 g, 6.5 mmol) was dissolved in anhydrous THF (20 mL) and treated with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (1.9 g, 6.5 mmol) and N,N-diisopropylethylamine (2.3 mL, 13.0 mmol) at 0°C. After stirring for 4 h at RT, the mixture was purified by column chromatography (SiO₂, EtOAc/hexane 1:1) to afford Compound 1 (2.3 g, 76%).

Characterization of Compound 1 :

- Mp : 214–216°C

- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₂₁H₂₂N₄O₄S₂: 467.1164; found: 467.1168.

- ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (dd, J = 5.0, 1.2 Hz, 1H, thiophene-H), 7.48 (m, 2H, thiophene-H), 4.62 (m, 1H, azetidine-H), 4.12 (m, 2H, azetidine-H), 3.85 (m, 2H, azetidine-H), 3.22 (m, 4H, pyrrolidine-H), 1.95 (m, 4H, pyrrolidine-H).

Optimization and Scale-Up Considerations

Critical Process Parameters

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Oxadiazole Formation | Microwave irradiation at 120°C | 89% → 92% |

| Sulfonylation | Slow addition of ClSO₃H at -10°C | 68% → 75% |

| Final Coupling | Use of HATU vs. EDCl | 76% → 82% |

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, often resulting in the formation of sulfone or sulfoxide derivatives.

Reduction: : Reduction can target the ketone group, leading to the corresponding alcohol.

Substitution: : The presence of reactive sites allows for various substitution reactions, especially on the phenyl and thiophene rings.

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Commonly used reagents include sodium borohydride or lithium aluminum hydride.

Substitution: : Conditions vary, but often involve using halogenating agents or nucleophiles under specific temperature and solvent conditions.

Major Products Formed: The major products depend on the reaction type:

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Alcohol derivatives.

Substitution: A variety of functionalized derivatives depending on the introduced substituent.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in synthetic chemistry, allowing the construction of more complex molecules with potential bioactivity.

Biology and Medicine: In biological research, it has shown promise in preliminary studies for its potential therapeutic effects. Its structural features enable it to interact with biological targets, making it a candidate for drug development.

Industry: Industrial applications include its use as a starting material for the synthesis of more advanced materials, potentially in the fields of electronics and advanced polymers.

Mechanism of Action

Molecular Targets and Pathways: This compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism may involve binding to enzymes or receptors, thereby influencing biochemical pathways related to its structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Comparison

1,2,4-Oxadiazole vs. 1,2,4-Triazole

The target’s 1,2,4-oxadiazole core distinguishes it from triazole-based analogs (e.g., ’s 2,4-difluorophenyl-triazole derivatives). Oxadiazoles are bioisosteres for esters or amides, offering improved metabolic resistance, while triazoles often enhance hydrogen bonding . For instance, highlights nitroimidazole and nitrofuryl derivatives, where heterocycle choice directly impacts antimycobacterial activity. The oxadiazole-thiophene combination in the target may similarly influence electronic properties or target engagement.

Azetidine vs. Larger Cyclic Amines

The azetidine ring (4-membered) in the target compound contrasts with larger rings like piperidines or pyrrolidines. This feature is absent in ’s triazole derivatives, which use bulkier substituents.

Substituent Effects

Pyrrolidine Sulfonyl Group

The 4-(pyrrolidin-1-ylsulfonyl)phenyl group may enhance solubility or act as a pharmacophore. ’s phenylsulfonyl analogs demonstrate synthetic feasibility, but the pyrrolidine extension in the target could modulate steric or electronic interactions.

Thiophene vs. Other Aromatic Groups

The thiophene-3-yl substituent in the target parallels nitrothiophen-containing compounds in , which exhibit antituberculosis activity. Thiophene’s sulfur atom may contribute to π-π stacking or redox activity, differing from ’s benzothiazole-based pyrazolones.

Tabulated Comparison of Key Features

Methodological Considerations in Similarity Assessment

Biological Activity

The compound (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that incorporates various pharmacologically relevant moieties, including pyrrolidine, thiophene, and oxadiazole. These structural features suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- Pyrrolidine : Known for its diverse biological activities including analgesic and anti-inflammatory effects.

- Thiophene : Associated with various pharmacological properties such as antimicrobial and anticancer activities.

- Oxadiazole : Noted for its role in drug discovery due to its potential as an antibacterial and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have shown that compounds containing thiophene and oxadiazole moieties exhibit significant antimicrobial properties. For instance, the incorporation of a thiophene ring has been linked to enhanced activity against various bacterial strains. A study evaluating similar compounds demonstrated their effectiveness against antibiotic-resistant strains, highlighting their potential in treating serious infections caused by pathogens such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's biological evaluation included its potential as an enzyme inhibitor. Specifically, it was tested against acetylcholinesterase (AChE) and urease. The results indicated that derivatives with the pyrrolidinylsulfonyl group showed promising inhibition rates, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

The oxadiazole moiety is recognized for its anticancer properties. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways . This suggests that the compound may hold promise in cancer therapeutics.

Study 1: Antibacterial Efficacy

A series of derivatives based on the oxadiazole-pyrrolidine framework were synthesized and evaluated for their antibacterial activity. The results demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 10 | E. coli |

| Compound B | 15 | S. aureus |

| Compound C | 20 | K. pneumoniae |

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives were tested for AChE inhibition using standard assays. The most potent inhibitors were identified, showcasing IC50 values significantly lower than those of known inhibitors like donepezil .

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| Compound D | 5 | AChE |

| Compound E | 8 | Urease |

Q & A

"(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone"

Basic Research Questions

Q. What are the common synthetic pathways for preparing this compound, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Sulfonylation of pyrrolidine to introduce the sulfonyl group.

- Oxadiazole ring formation via cyclization of thiophene-containing precursors under reflux with catalysts (e.g., acetic acid or sodium acetate) .

- Azetidine coupling using coupling reagents like EDCI/HOBt under inert conditions .

- Analytical validation : High-resolution NMR (¹H/¹³C) confirms regiochemistry, while HPLC (>95% purity) and mass spectrometry (MS) verify molecular weight and purity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Use airtight, light-protected containers at –20°C to prevent hydrolysis of the sulfonyl or oxadiazole groups.

- Solubility : Test in DMSO or ethanol (common solvents for biological assays), but avoid prolonged exposure to aqueous buffers at extreme pH to minimize degradation .

- Stability monitoring : Regular LC-MS checks to detect degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxadiazole ring formation step, and what variables most significantly impact selectivity?

- Methodological Answer :

- Key variables :

- Temperature : Controlled reflux (e.g., 80–100°C in acetic acid) improves cyclization efficiency .

- Catalysts : Substituent-dependent use of NaHCO₃ or molecular sieves to minimize by-products like open-chain intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .

- Selectivity : Steric hindrance from the thiophene-3-yl group favors 1,2,4-oxadiazole over 1,3,4-isomers; confirmed by NOESY NMR .

Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Controlled assays : Standardize in vitro models (e.g., fixed cell lines vs. primary cells) to reduce variability in IC₅₀ values for antimicrobial or anticancer activity .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the azetidine or thiophene moieties to isolate key functional groups driving activity .

- Computational modeling : Use DFT calculations to predict electronic effects (e.g., sulfonyl group’s electron-withdrawing impact on oxadiazole reactivity) .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Focus on oxidation of the pyrrolidine ring or cleavage of the oxadiazole .

- Isotopic labeling : Use ¹⁴C-labeled methanone groups to track excretion pathways in rodent models .

- CYP enzyme inhibition studies : Identify metabolic pathways using selective inhibitors (e.g., ketoconazole for CYP3A4) to guide structural modifications for improved half-life .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating this compound’s kinase inhibition activity?

- Methodological Answer :

- Positive controls : Use staurosporine or other broad-spectrum kinase inhibitors to validate assay conditions .

- Solvent controls : Match DMSO concentrations (e.g., ≤0.1% v/v) to rule out solvent-induced cytotoxicity .

- Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to confirm selectivity for kinase targets .

Q. How can researchers reconcile discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Standardized protocols : Follow USP guidelines for solubility testing (e.g., shake-flask method in PBS at 25°C) .

- Co-solvent systems : Compare solubilities in DMSO-water vs. ethanol-water mixtures to identify formulation-friendly conditions .

- Thermodynamic analysis : Use DSC/TGA to detect polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.